molecular formula C15H14OS2 B1267782 Bis(4-methylsulfanylphenyl)methanone CAS No. 63084-99-1

Bis(4-methylsulfanylphenyl)methanone

Cat. No. B1267782
CAS RN: 63084-99-1
M. Wt: 274.4 g/mol
InChI Key: ZBIAQUSSQDJCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Bis(4-methylsulfanylphenyl)methanone" is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and functional properties. This compound belongs to a class of organic molecules where sulfur atoms are directly attached to the benzene ring, influencing its electronic and spatial configuration, which is critical for its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of bis(4-methylsulfanylphenyl)methanone and related compounds often involves reactions where aromatic compounds are functionalized with methylsulfanyl groups. One common approach is the use of Lawesson's Reagent, which facilitates the introduction of sulfur atoms into organic molecules, leading to the formation of compounds with sulfanyl functionalities (Shabana, Osman, & Atrees, 1994). Such methods are instrumental in generating a wide range of sulfur-containing organic compounds for further application and study.

Molecular Structure Analysis

The molecular structure of bis(4-methylsulfanylphenyl)methanone is characterized by the presence of sulfur atoms which significantly influence its electronic structure and spatial configuration. X-ray diffraction crystallography is a common technique used to determine the precise molecular structure of such compounds, providing insights into their conformation and the interactions between molecules in the solid state. For instance, compounds similar in structure have been analyzed to reveal detailed conformational data, aiding in the understanding of how structural variations affect their physical and chemical properties (Dong & Huo, 2009).

Chemical Reactions and Properties

Bis(4-methylsulfanylphenyl)methanone participates in a variety of chemical reactions, primarily due to the reactivity of its sulfur-containing functional groups. These reactions include oxidation, reduction, and nucleophilic substitution, which can alter the compound's physical and chemical properties. The versatility in chemical reactions allows for the synthesis of a wide range of derivatives and polymers with tailor-made functionalities for specific applications. Research into the reactivity of similar sulfur-containing compounds provides valuable insights into potential chemical pathways and transformations (Vitta, Campos, Farah, & Zukerman-Schpector, 2000).

Physical Properties Analysis

The physical properties of bis(4-methylsulfanylphenyl)methanone, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of sulfur atoms and the specific arrangement of functional groups within the molecule can significantly impact its physical characteristics, including its phase at room temperature and its behavior in different solvents. Studies on similar compounds offer insights into how structural elements contribute to the physical properties observed (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Chemical Properties Analysis

The chemical properties of bis(4-methylsulfanylphenyl)methanone, including its reactivity, stability under various conditions, and interactions with other chemical species, are central to its applications in synthesis and material science. The compound's ability to undergo specific reactions, such as forming adducts with metals or participating in coupling reactions, is crucial for its use in creating complex molecules and materials with desired functionalities. Research into the chemical behavior of sulfur-containing compounds under various conditions helps elucidate the fundamental aspects of their reactivity and potential applications (Kulkarni, Khandebharad, Sarda, & Agrawal, 2022).

Scientific Research Applications

Thermally Activated Delayed Fluorescence Emitters

Kim, Choi, and Lee (2016) investigated compounds similar to Bis(4-methylsulfanylphenyl)methanone as thermally activated delayed fluorescent (TADF) emitters for blue emission in devices. These emitters, including BPBCz and TrzBCz, exhibit high efficiency due to a small singlet-triplet energy gap, crucial for delayed fluorescence activation. Their findings suggest a potential application in blue TADF devices with high quantum efficiencies (Kim, Choi, & Lee, 2016).

Antioxidant Properties

Balaydın, Gülçin, Menzek, Göksu, and Şahin (2010) synthesized derivatives of compounds like Bis(4-methylsulfanylphenyl)methanone, demonstrating effective antioxidant power. They explored the antioxidant and radical scavenging activities of these bromophenols, comparing them to synthetic standard antioxidants (Balaydın et al., 2010).

Synthesis and Spectral Characterisation

Enbaraj, Dhineshkumar, Jeyashri, Logeshwari, Mohana, Manikandan, Rajathi, Chakkaravarthy, Govindaraju, and Seenivasan (2021) focused on the novel synthesis and characterization of methanone derivatives, including (3,4-bis((E)-(substituted-dichlorobenzylidene)amino)phenyl) (phenyl) methanone. Their study involved detailed spectral analysis and theoretical calculations, highlighting the compound's structural and electronic properties (Enbaraj et al., 2021).

Heat Capacity Studies

Saito, Huzisawa, and Ikemoto (1998) measured the heat capacity of bis(4-fluorophenyl)methanone, a similar compound to Bis(4-methylsulfanylphenyl)methanone. Their research revealed significant anomalies at various temperatures, emphasizing the impact of purity on the thermal behavior of such molecular crystals (Saito, Huzisawa, & Ikemoto, 1998).

Electrochemical Applications

Tang, Wang, Chi, Sevilla, and Zeng (2016) investigated the electrochemical oxidation of bis(trifluoromethylsulfonyl)imide anion, related to Bis(4-methylsulfanylphenyl)methanone, to generate radical electrocatalysts for methanol oxidation. This study highlights the potential of such compounds in developing electrochemical catalysts for practical applications (Tang et al., 2016).

Antibacterial and Antifungal Activities

Jalbout, Jarrahpour, Brunel, Salmi, Rezaei, and Trzaskowski (2006) synthesized and evaluated Bis (3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone for its antifungal and antibacterial activities. Their findings contribute to the potential medical applications of these compounds (Jalbout et al., 2006).

properties

IUPAC Name

bis(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAQUSSQDJCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303087
Record name bis(4-methylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methylsulfanylphenyl)methanone

CAS RN

63084-99-1
Record name Bis[4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63084-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 156568
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC156568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-methylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bis-(4-methylsulfanyl-phenyl)-methanol from Step 1 (1.0 g, 3.6 mmol) and MnO2 (3 g, 35 mmol) in CH2Cl2 (30 mL) was stirred at 21° C. for 18 h. The resulting mixture was filtered through a pad of celite and concentrated. Purification by flash chromatography (eluting with hexane/ethyl acetate, 85:15) provided the bis-(4-methylsulfanyl-phenyl)-methanone compound.
Name
bis-(4-methylsulfanyl-phenyl)-methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.